molecular formula C12H12N2O3S B7858205 3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid

3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid

Cat. No.: B7858205
M. Wt: 264.30 g/mol
InChI Key: UXBOFHHRHHYAGF-UHFFFAOYSA-N
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Description

The compound with the identifier “3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid” is a chemical entity with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

The compound “3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Utilized in biological studies to understand its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic properties and effects on human health.

    Industry: Applied in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of the compound “3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid” include other indole derivatives and halogenated hydrocarbons. These compounds share similar chemical structures and reactivity patterns.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the particular reactions it undergoes. This compound may exhibit unique properties and applications that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-11(16)5-6-18-7-10-13-9-4-2-1-3-8(9)12(17)14-10/h1-4H,5-7H2,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBOFHHRHHYAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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